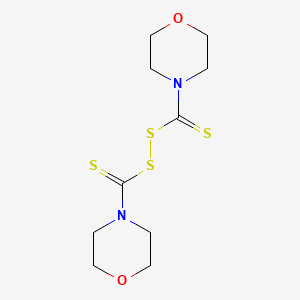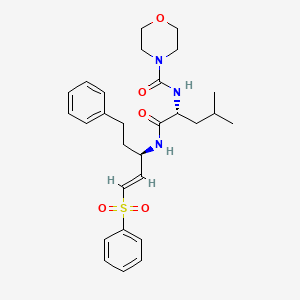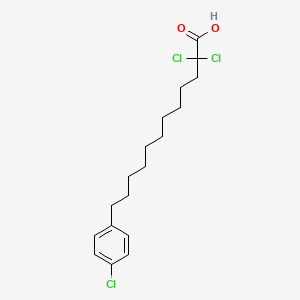
Kadsurine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Kadsurin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways are still under investigation, but Kadsurin is known to have a significant impact on oxidative stress and lipid peroxidation .
Safety and Hazards
Kadsurin is considered toxic . It’s very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It’s also toxic and poses a danger of serious damage to health by prolonged exposure . There’s a possible risk of impaired fertility and harm to an unborn child . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing .
Analyse Biochimique
Biochemical Properties
Kadsurin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is known to have an anti-lipid peroxidative effect .
Cellular Effects
It is known to have an anti-lipid peroxidative effect , which suggests that it may influence cell function by affecting lipid metabolism. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anti-lipid peroxidative effect suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in lipid metabolism . This could include binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
It is known to have an anti-lipid peroxidative effect , which suggests that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not yet fully known .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurin involves multiple steps, including the isolation of the compound from the stems of Kadsura heteroclita . The detailed synthetic routes and reaction conditions are not widely documented, but it typically involves extraction and purification processes using solvents like ethanol and chloroform .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Kadsurin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Kadsurin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Kadsurin depend on the type of reaction and the reagents used. For example, oxidation of Kadsurin can lead to the formation of various oxidized derivatives, which may have different bioactivities .
Comparaison Avec Des Composés Similaires
Kadsurin is unique among lignans due to its specific chemical structure and bioactivities . Similar compounds include:
Heteroclitin D: Another lignan isolated from Kadsura species, known for its anti-inflammatory and anti-tumor activities.
Interiorin C: A lignan with similar bioactivities, including anti-oxidant and neuroprotective effects.
Heteroclitin G: Known for its potential therapeutic applications in treating various diseases.
Kadsurin stands out due to its unique combination of bioactivities and its potential for therapeutic applications .
Propriétés
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O8/c1-12-8-15-9-17(27-4)22(28-5)24(29-6)19(15)20-16(21(13(12)2)33-14(3)26)10-18-23(25(20)30-7)32-11-31-18/h9-10,12-13,21H,8,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMSTJBNZWXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51670-40-7 | |
| Record name | Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 8-acetate, (6R,7R,8R,13aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51670-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Kadsurin?
A1: Kadsurin is a dibenzocyclooctadiene lignan, a class of natural products characterized by their unique eight-membered ring structure. Its molecular formula is C24H26O7 and its molecular weight is 426.48 g/mol. [, ] Structural details have been elucidated through X-ray crystallography and NMR spectroscopy, revealing its specific stereochemistry and conformational preferences. [, ]
Q2: Where is Kadsurin naturally found?
A2: Kadsurin is primarily isolated from the stems of Kadsura species, a genus of flowering plants belonging to the Schisandraceae family. [, , ] These plants have a history of use in traditional medicine.
Q3: How does Kadsurin interact with biological targets?
A3: Research indicates that Kadsurin can bind to and inhibit the activity of cytochrome P450 3A (CYP3A), a family of enzymes involved in drug metabolism. [] This interaction has been observed in both rat and human liver microsomes. []
Q4: What is the significance of Kadsurin's interaction with CYP3A?
A4: CYP3A enzymes play a crucial role in the metabolism of many clinically used drugs. Inhibition of these enzymes by compounds like Kadsurin could potentially lead to drug-drug interactions, altering the concentration and effectiveness of co-administered medications. []
Q5: Does Kadsurin exhibit other biological activities?
A5: Yes, in addition to its interaction with CYP3A, Kadsurin has demonstrated anti-lipid peroxidative effects in mice models. [] Pre-treatment with Kadsurin was found to reduce the levels of lipid peroxidation products induced by carbon tetrachloride (CCl4) in the liver. [] This suggests potential antioxidant properties.
Q6: Are there any studies on the structure-activity relationship (SAR) of Kadsurin?
A6: While specific SAR studies focusing solely on Kadsurin modifications are limited, research on related dibenzocyclooctadiene lignans suggests that structural modifications, such as the presence and orientation of substituents on the eight-membered ring, can significantly influence their conformational preferences and potentially their biological activities. []
Q7: What about the stability of Kadsurin?
A7: There's limited information available specifically addressing the stability of Kadsurin under various conditions. Further investigations are needed to determine its stability profile and potential degradation pathways.
Q8: Has the efficacy of Kadsurin been evaluated in in vitro or in vivo models?
A8: While in vivo studies have shown Kadsurin’s protective effect against CCl4-induced lipid peroxidation in mice, [] there is a need for more comprehensive in vitro and in vivo studies to fully characterize its efficacy in different biological contexts and disease models.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-](/img/structure/B1673191.png)
![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)









